3,4,5-Tribromo-1-nitro-1H-pyrazole 3,4,5-Tribromo-1-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 104599-40-8
VCID: VC21262739
InChI: InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11
SMILES: C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br
Molecular Formula: C3Br3N3O2
Molecular Weight: 349.76 g/mol

3,4,5-Tribromo-1-nitro-1H-pyrazole

CAS No.: 104599-40-8

Cat. No.: VC21262739

Molecular Formula: C3Br3N3O2

Molecular Weight: 349.76 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Tribromo-1-nitro-1H-pyrazole - 104599-40-8

Specification

CAS No. 104599-40-8
Molecular Formula C3Br3N3O2
Molecular Weight 349.76 g/mol
IUPAC Name 3,4,5-tribromo-1-nitropyrazole
Standard InChI InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11
Standard InChI Key XTPFYEWNZFBALH-UHFFFAOYSA-N
SMILES C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br
Canonical SMILES C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br

Introduction

Chemical Structure and Identification

Structural Characteristics

3,4,5-Tribromo-1-nitro-1H-pyrazole belongs to the family of polyhalogenated pyrazole derivatives. Its structure features a five-membered pyrazole ring with three bromine atoms substituted at positions 3, 4, and 5, and a nitro group attached to the N1 position. The presence of these electron-withdrawing groups significantly influences its electronic properties, stability, and reactivity.

Chemical Identification Data

The compound is uniquely identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Data for 3,4,5-Tribromo-1-nitro-1H-pyrazole

ParameterValue
CAS Number104599-40-8
Molecular FormulaC₃Br₃N₃O₂
Molecular Weight349.76 g/mol
IUPAC Name3,4,5-tribromo-1-nitropyrazole
InChIInChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11
InChIKeyXTPFYEWNZFBALH-UHFFFAOYSA-N
SMILESC1(=C(N(N=C1Br)N+[O-])Br)Br

Physical and Chemical Properties

Physical Properties

The physical properties of 3,4,5-Tribromo-1-nitro-1H-pyrazole are critical for understanding its behavior in various chemical environments. These properties, as derived from computational and experimental studies, are summarized in Table 2.

Table 2: Physical and Computed Properties of 3,4,5-Tribromo-1-nitro-1H-pyrazole

PropertyValueMethod
XLogP3-AA3.2Computed by XLogP3
Hydrogen Bond Donor Count0Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count0Computed
Exact Mass348.75201 DaComputed
Monoisotopic Mass346.75406 DaComputed
Topological Polar Surface Area63.6 ŲComputed
Heavy Atom Count11Computed
Complexity174Computed

Electronic Properties

The electronic configuration of 3,4,5-Tribromo-1-nitro-1H-pyrazole is significantly influenced by the presence of electron-withdrawing groups (bromine atoms and the nitro group). These substituents create an electron-deficient system, particularly at the C3, C4, and C5 positions, making the compound susceptible to nucleophilic attack .

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 3,4,5-Tribromo-1-nitro-1H-pyrazole typically involves the bromination of 1-nitro-1H-pyrazole followed by nitration, or direct nitration of 3,4,5-tribromopyrazole. The key synthetic approaches reported in the literature are summarized below.

Bromination of Nitro-pyrazoles

One of the established routes involves the bromination of 1-nitro-1H-pyrazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in appropriate solvents. The reaction typically proceeds with regioselective bromination at the C3, C4, and C5 positions due to the directing effect of the nitro group .

Nitration of Tribromopyrazole

Another synthetic approach involves the nitration of 3,4,5-tribromopyrazole. This method utilizes nitration agents such as nitric acid/sulfuric acid mixtures or nitronium tetrafluoroborate (NO₂BF₄) to introduce the nitro group at the N1 position .

Chemical Reactivity

Thermolysis Reactions

The compound exhibits notable thermal reactivity, particularly in thermolysis reactions. When refluxed in different solvents, 3,4,5-Tribromo-1-nitro-1H-pyrazole undergoes distinctive transformation pathways:

  • In benzene: The compound releases bromine and NO₂, forming 4-nitro-1H-pyrazole (compound 2) and 1-phenyl-1H-pyrazoles (compounds 4 and 5) .

  • In toluene: The reaction yields 4-nitro-1H-pyrazole (compound 2) and benzyl bromide as the main products .

  • In acetonitrile: Both 4-nitro-1H-pyrazole (compound 2) and 5-nitro-1H-pyrazole (compound 6a) are formed, indicating a complex rearrangement process during thermolysis .

Reactions with Electron-Rich Compounds

When 3,4,5-Tribromo-1-nitro-1H-pyrazole is refluxed with electron-rich compounds such as 3,5-dimethyl-1H-pyrazole (compound 7) in various solvents, it yields 5-nitro-1H-pyrazole (compound 6a) and 4-bromo-3,5-dimethyl-1H-pyrazole (compound 8). Similarly, when refluxed with anisole in benzene, it produces 4-nitro-1H-pyrazole (compound 2) and bromoanisoles .

Mechanistic Insights

The reactivity patterns suggest possible mechanisms involving intramolecular rearrangements to intermediates such as 3-bromo-3-nitro-3H-pyrazoles and 4-bromo-4-nitro-4H-pyrazole. These intermediates are thought to be responsible for both the loss of bromine and NO₂, as well as the electrophilic bromination of reaction partners .

Related Compounds and Structural Analogs

Relationship to Other Brominated Pyrazoles

3,4,5-Tribromo-1-nitro-1H-pyrazole belongs to a family of brominated pyrazole derivatives, including:

  • 3,5-Dibromo-1-nitro-1H-pyrazole: This dibromo analog shows similar but distinct reactivity patterns. In refluxing acetonitrile, it primarily forms 3,4-dibromo-5-nitro-1H-pyrazole and 3,5-dibromo-1H-pyrazole. When refluxed with 3,5-dimethyl-1H-pyrazole, it produces 3-bromo-5-nitro-1H-pyrazole .

  • 3,4,5-Tribromo-1H-pyrazole: The non-nitrated precursor, which can undergo various transformations including vinyl substitution reactions with 1,2-dibromoethane .

  • 3,4-Dibromo-5-nitro-1H-pyrazole: A structural isomer with a different arrangement of the bromine and nitro groups .

Comparison with Nitrophenyl Derivatives

The related compound 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole, which features a 4-nitrophenyl group at the N1 position instead of a nitro group, demonstrates different physicochemical properties and potential biological activities .

Table 3: Comparison of 3,4,5-Tribromo-1-nitro-1H-pyrazole with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3,4,5-Tribromo-1-nitro-1H-pyrazoleC₃Br₃N₃O₂349.76Reference compound
3,5-Dibromo-1-nitro-1H-pyrazoleC₃HBr₂N₃O₂270.87Missing Br at position 4
3,4,5-Tribromo-1H-pyrazoleC₃HBr₃N₂304.77No nitro group at N1
3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazoleC₉H₄Br₃N₃O₂425.864-Nitrophenyl instead of nitro at N1

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